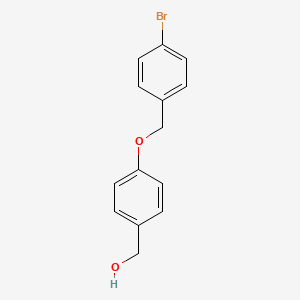

(4-((4-Bromobenzyl)oxy)phenyl)methanol

Description

Contextual Significance of Aryl Ethers and Brominated Aromatic Compounds in Organic Synthesis

Aryl ethers are a significant class of organic compounds that feature an oxygen atom connected to two aryl or an aryl and an alkyl group. numberanalytics.com This structural motif is prevalent in numerous pharmaceuticals, agrochemicals, and natural products, underscoring its importance in drug design and materials science. numberanalytics.comsioc-journal.cn The ether linkage can enhance a molecule's metabolic stability and its ability to cross biological membranes by increasing its lipophilicity. numberanalytics.com In organic synthesis, aryl ethers serve as versatile building blocks and are often synthesized via methods like the Williamson ether synthesis. francis-press.comwikipedia.org

Brominated aromatic compounds are also of high value in medicinal chemistry and organic synthesis. The introduction of a bromine atom into an aromatic ring can significantly influence a molecule's biological activity. wikipedia.org This is due to bromine's ability to form halogen bonds, which are non-covalent interactions that can affect drug-target binding. Furthermore, brominated compounds are key intermediates in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. The presence of bromine can also enhance the therapeutic activity and duration of action of a drug.

Overview of the (4-((4-Bromobenzyl)oxy)phenyl)methanol Molecular Scaffold and its Potential Applications

The molecular scaffold of this compound combines the key features of both aryl ethers and brominated aromatic compounds. The bromobenzyl group can participate in halogen bonding, while the phenylmethanol portion can engage in hydrogen bonding and hydrophobic interactions. These interactions are crucial for modulating the activity of enzymes and receptors, suggesting potential applications in the study of biochemical pathways.

While research on this specific molecule is ongoing, derivatives with similar phenolic structures have demonstrated significant antiproliferative activity against various cancer cell lines, including colon carcinoma, skin melanoma, and breast carcinoma. This suggests that this compound could serve as a valuable precursor for the development of novel anticancer agents. Furthermore, related compounds have shown promising antimicrobial activity.

The primary application of this compound in scientific research is as an intermediate in the synthesis of more complex organic molecules and polymers. Its bifunctional nature, possessing both a hydroxyl group and a reactive bromine atom, allows for a variety of chemical transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, while the bromine atom can be substituted or used in cross-coupling reactions.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted due to its strategic importance as a building block in synthetic and medicinal chemistry. The convergence of the aryl ether and brominated aromatic functionalities within a single, relatively simple molecule provides a platform for the systematic development of new compounds with potentially valuable biological activities.

Further research is necessary to fully elucidate the synthetic utility of this compound, exploring a wider range of reactions and transformations. A deeper understanding of its reactivity and the influence of its distinct functional groups will enable the design and synthesis of novel molecules for various applications. Moreover, a thorough investigation into the biological activities of derivatives of this compound is crucial to validate the preliminary findings of anticancer and antimicrobial potential. Such studies would contribute to the growing body of knowledge on structure-activity relationships and could lead to the discovery of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃BrO₂ |

| Molecular Weight | 293.16 g/mol |

| CAS Number | 400825-71-0 |

| Appearance | Not specified in available results |

| Solubility | Not specified in available results |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Peaks around δ 5.19 ppm (O-CH₂) and in the aromatic region (δ 6.98–7.56 ppm) are characteristic. |

| ¹³C NMR | Confirms the substitution patterns and the presence of different carbon environments. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry is used to verify the molecular weight. |

| Infrared (IR) Spectroscopy | Confirms the presence of the hydroxyl group (O-H stretch ~3200–3400 cm⁻¹) and the ether linkage (C-O-C ~1250 cm⁻¹). |

Structure

3D Structure

Properties

IUPAC Name |

[4-[(4-bromophenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVMJMAYIKRTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353248 | |

| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400825-71-0 | |

| Record name | 4-[(4-Bromophenyl)methoxy]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400825-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Bromobenzyl Oxy Phenyl Methanol

Established Synthetic Pathways for (4-((4-Bromobenzyl)oxy)phenyl)methanol

The synthesis of this compound is typically achieved through a two-step process. This process begins with the formation of a diaryl ether linkage, followed by the chemical modification of a functional group to introduce the required primary alcohol.

The primary method for constructing the core ether structure of the molecule is the Williamson ether synthesis. This reaction involves the coupling of a phenolic precursor with a benzyl (B1604629) halide under basic conditions. In a typical synthesis, 4-hydroxybenzaldehyde (B117250) is used as the phenolic component. Its hydroxyl group is deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion.

This phenoxide then reacts with 4-bromobenzyl bromide via a nucleophilic substitution reaction to form the ether bond. The product of this initial step is the intermediate aldehyde, 4-((4-bromobenzyl)oxy)benzaldehyde. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. A similar etherification strategy involves reacting 4-hydroxy benzaldehyde (B42025) derivatives with substituted phenacyl bromides using triethylamine (B128534) as a catalyst.

To obtain the final target compound, this compound, the aldehyde functional group of the intermediate, 4-((4-bromobenzyl)oxy)benzaldehyde, must be converted into a primary alcohol (a hydroxymethyl group). This transformation is accomplished through a reduction reaction. keyorganics.net

A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mildness and selectivity for aldehydes and ketones. The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol. The hydride from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde, and a subsequent workup with water protonates the resulting alkoxide to yield the final alcohol product.

Optimization and Refinement of Synthetic Protocols

The efficiency of the synthesis of this compound is dependent on carefully controlled reaction parameters. Optimization of these conditions is crucial for maximizing product yield and purity.

For the initial etherification step, key variables include the choice of base, solvent, temperature, and reaction time. The selection of a suitable base and solvent system is critical for ensuring the efficient formation of the phenoxide and subsequent substitution reaction. Strategies to enhance yield include comparing solvent polarities, adjusting catalyst loadings, and modifying reaction times. For industrial-scale production, the use of continuous flow reactors can improve efficiency and scalability.

The following table summarizes different conditions reported for analogous Williamson etherification reactions, highlighting the impact of these variables on the reaction outcome.

Optimization of the subsequent reduction step also involves careful selection of the reducing agent and solvent, as well as control of the reaction temperature to prevent side reactions.

Role of this compound as a Versatile Synthetic Intermediate

The structure of this compound, featuring both a primary alcohol and an aryl bromide, makes it a valuable bifunctional building block in organic synthesis. These two distinct functional groups can be manipulated selectively to construct more elaborate molecules.

This compound serves as a key intermediate for producing complex organic molecules, including polymers and functional materials. The reactivity of its functional groups allows for a range of chemical transformations.

Reactions at the Hydroxymethyl Group: The primary alcohol can be oxidized to form the corresponding aldehyde (4-((4-bromobenzyl)oxy)benzaldehyde) or further to a carboxylic acid. This allows for the introduction of new functionalities or for participation in reactions such as Wittig reactions, imine formation, or amide coupling.

Reactions at the Aryl Bromide: The bromine atom on the benzyl ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions enable the connection of the entire (4-((4-bromobenzyl)oxy)phenyl)methyl moiety to other aromatic or aliphatic fragments, providing a powerful tool for the assembly of complex molecular scaffolds.

The ability to perform selective and sequential reactions on these two functional groups makes this compound a highly useful precursor for the synthesis of diverse and complex target molecules in fields such as materials science and medicinal chemistry.

Table of Mentioned Compounds

Transformations of the Benzyl Alcohol Moiety for Further Functionalization

The strategic location of the primary alcohol in this compound allows for targeted chemical modifications without altering the core 4-bromobenzyl ether structure. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Oxidation to Aldehyde

A crucial transformation of this compound is its oxidation to the corresponding aldehyde, 4-((4-bromobenzyl)oxy)benzaldehyde. This conversion is a key step in the synthesis of many complex organic molecules. While specific experimental data for the direct oxidation of this compound is not extensively detailed in publicly available literature, the oxidation of the structurally similar 4-bromobenzyl alcohol to 4-bromobenzaldehyde (B125591) is well-documented and provides a reliable synthetic precedent.

One effective method for this type of transformation involves the use of 2-Iodoxy-5-Methylbenzenesulfonic Acid as a catalyst in the presence of Oxone. orgsyn.org This method is known for its selectivity in oxidizing primary alcohols to aldehydes with high yields. orgsyn.org The reaction is typically carried out in a solvent such as acetonitrile (B52724) at an elevated temperature. orgsyn.org The product, 4-bromobenzaldehyde, can be isolated and purified through crystallization. orgsyn.org Given the structural similarities, a similar protocol would be expected to be effective for the oxidation of this compound.

Table 1: Representative Oxidation of a Structurally Similar Benzyl Alcohol

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature | Yield | Reference |

| 4-Bromobenzyl alcohol | Oxone / 2-Iodoxy-5-Methylbenzenesulfonic Acid | Acetonitrile | 70 °C | 76-80% | orgsyn.org |

Esterification Reactions

The benzyl alcohol functional group of this compound can readily undergo esterification to form a variety of ester derivatives. This classic transformation is typically achieved through reaction with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides, often in the presence of an acid catalyst.

One of the most common methods for esterification is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com This is an equilibrium-driven process, and to achieve high yields, it is often necessary to use an excess of one of the reactants or to remove water as it is formed. masterorganicchemistry.com

A more reactive approach involves the use of acid chlorides. The reaction of an alcohol with an acid chloride is generally faster and not reversible, often proceeding at room temperature. iiste.org This method is particularly useful for synthesizing esters from less reactive alcohols or when mild reaction conditions are required. iiste.org For example, the esterification of various alcohols using acetyl chloride under solvent-free conditions has been reported to give excellent yields. iiste.org

Table 2: General Esterification Methodologies Applicable to this compound

| Esterification Method | Reagents | General Conditions | Key Features |

| Fischer Esterification | Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Heating, often with removal of water | Reversible, equilibrium-driven |

| From Acid Chlorides | Acid Chloride, Base (optional) | Often at room temperature | Generally high-yielding and irreversible |

While specific examples of the esterification of this compound are not detailed in the provided search results, the synthesis of benzyl acetate (B1210297) from benzyl alcohol and acetic acid is a well-established process with yields reaching up to 98.6% under optimized conditions using specific catalysts. scispace.com This suggests that this compound would undergo similar transformations to produce a range of ester derivatives.

Etherification Reactions

The synthesis of ethers from the benzyl alcohol moiety of this compound represents another important functionalization pathway. The Williamson ether synthesis is a widely employed method for this purpose. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com

For the synthesis of a methyl ether derivative, this compound would first be treated with a strong base, such as sodium hydride, to generate the corresponding alkoxide. This alkoxide would then be reacted with a methylating agent like methyl iodide to yield 1-((4-bromobenzyl)oxy)-4-(methoxymethyl)benzene. The Williamson ether synthesis is generally efficient for primary alcohols and methyl halides. masterorganicchemistry.com

The synthesis of the related compound, 4-bromobenzyl methyl ether, from 4-bromobenzyl bromide and methanol provides a relevant example of this type of transformation. guidechem.com

Table 3: General Etherification Strategy for this compound

| Etherification Method | Reagents | General Conditions | Key Features |

| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | Anhydrous solvent | SN2 mechanism, effective for primary alcohols |

These synthetic transformations of the benzyl alcohol moiety significantly expand the chemical space accessible from this compound, providing a platform for the development of new compounds with tailored properties.

Advanced Spectroscopic and Analytical Characterization of 4 4 Bromobenzyl Oxy Phenyl Methanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of (4-((4-Bromobenzyl)oxy)phenyl)methanol allows for the identification and differentiation of the various protons present in the molecule. The spectrum is characterized by distinct signals corresponding to the aliphatic protons of the hydroxymethyl and benzylic ether groups, as well as the aromatic protons of the two phenyl rings.

The key proton signals for this compound are found in specific regions of the spectrum. The benzylic protons of the ether linkage (O-CH₂) typically appear as a singlet around δ 5.19 ppm. The aromatic protons resonate in the downfield region, generally between δ 6.98 and 7.56 ppm.

For comparative purposes, the ¹H NMR data for a related compound, 4-bromobenzyl alcohol, shows aromatic protons at δ 7.51-7.49 (d, J= 8.0 Hz, 2H) and 7.27-7.26 (d, J= 8.8 Hz, 2H), with the methylene (B1212753) protons appearing as a singlet at δ 4.68. rsc.org Another analogue, 4-methoxybenzyl alcohol, displays its aromatic protons at δ 7.26-7.28 (d, J = 8.4 Hz, 2H) and 6.87-6.89 (d, J = 8.4 Hz, 2H), and the methylene protons as a singlet at δ 4.59. rsc.org

A summary of the expected ¹H NMR chemical shifts for this compound is presented in Table 1.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hydroxymethyl (-CH₂OH) | ~4.6 | Singlet | 2H |

| Benzylic ether (-OCH₂-) | ~5.0 | Singlet | 2H |

| Aromatic (phenyl ring A) | ~6.9 | Doublet | 2H |

| Aromatic (phenyl ring A) | ~7.3 | Doublet | 2H |

| Aromatic (phenyl ring B) | ~7.3 | Doublet | 2H |

| Aromatic (phenyl ring B) | ~7.5 | Doublet | 2H |

| Hydroxyl (-OH) | Variable | Singlet (broad) | 1H |

Table 1: Predicted ¹H NMR Data for this compound.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

The expected ¹³C NMR spectrum for this compound would show signals for the two aliphatic carbons (hydroxymethyl and benzylic ether) and the twelve aromatic carbons. The carbon attached to the bromine atom is expected to have a chemical shift influenced by the halogen's electronegativity and heavy atom effect.

For the analogue 4-bromobenzyl alcohol, the carbon of the CH₂OH group appears around 64.7 ppm, while the aromatic carbons resonate between 128.4 and 139.3 ppm. In 4-methoxybenzyl alcohol, the CH₂OH carbon is at a similar position, and the aromatic carbons are observed between 113.8 and 159.0 ppm, with the methoxy (B1213986) carbon at approximately 55.2 ppm.

The anticipated ¹³C NMR chemical shifts for this compound are outlined in Table 2.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Hydroxymethyl (-CH₂OH) | ~65 |

| Benzylic ether (-OCH₂-) | ~70 |

| Aromatic C-Br | ~122 |

| Aromatic C-O | ~158 |

| Other Aromatic Carbons | 115-140 |

Table 2: Predicted ¹³C NMR Data for this compound.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

COSY: This experiment would reveal the coupling between adjacent protons. For this compound, COSY would primarily show correlations between the ortho- and meta-protons on the same aromatic ring.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the hydroxymethyl and benzylic ether groups based on their attached proton signals.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the two aromatic rings through the ether linkage, for instance, by showing a correlation between the benzylic ether protons and the carbons of both phenyl rings.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₄H₁₃BrO₂, corresponding to a molecular weight of approximately 293.16 g/mol .

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like alcohols. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). For this compound, the expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 307.0, considering the most common isotopes of bromine (⁷⁹Br and ⁸¹Br), which would result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the benzylic ether bond, leading to the formation of a bromobenzyl cation (m/z ~169/171) or a hydroxybenzyl cation (m/z ~107).

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.

The key IR absorption frequencies are summarized in Table 3.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3400 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1500-1600 |

| C-O-C stretch (ether) | ~1250 |

| C-O stretch (alcohol) | ~1050 |

| C-Br stretch | 500-600 |

Table 3: Key IR Absorption Frequencies for this compound.

The broad absorption band in the region of 3200-3400 cm⁻¹ is a clear indicator of the hydroxyl group. The presence of the ether linkage is confirmed by a strong absorption band around 1250 cm⁻¹. The various peaks in the fingerprint region (below 1500 cm⁻¹) would correspond to the complex vibrations of the entire molecule, including the C-Br stretch.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely utilized, rapid, and cost-effective technique for monitoring the progress of reactions involving this compound and for the preliminary assessment of its purity. The separation on a TLC plate is based on the differential partitioning of the compound and its impurities between a stationary phase, typically silica (B1680970) gel, and a mobile phase.

The polarity of the compound, influenced by the hydroxyl and ether functional groups, dictates its interaction with the polar silica gel stationary phase. Less polar impurities will travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar substances will have a stronger affinity for the stationary phase and exhibit lower Rƒ values. The selection of an appropriate solvent system (mobile phase) is crucial for achieving optimal separation. A common approach involves using a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is adjusted to obtain a target Rƒ value for the desired compound, typically in the range of 0.3 to 0.5, to ensure a clear separation from other components in the mixture. Visualization of the spots on the TLC plate is often achieved under UV light (254 nm), where UV-active compounds like this compound will appear as dark spots against a fluorescent background.

While specific Rƒ values are highly dependent on the exact conditions (e.g., plate manufacturer, layer thickness, humidity), a representative TLC analysis for compounds with similar structural motifs, such as benzyl (B1604629) ethers, can provide valuable guidance. For instance, in the synthesis of related benzyl phenyl ethers, TLC on silica gel is a standard monitoring technique.

Table 1: Illustrative TLC Parameters for Analogous Benzyl Ether Compounds

| Analyte | Stationary Phase | Mobile Phase (v/v) | Rƒ Value |

| Benzyl Bromide | Silica Gel | 5% Methanol (B129727) in Chloroform | 0.72 |

| Dibenzyl Ether | Silica Gel | 5% Methanol in Chloroform | 0.61 |

| Benzyl Alcohol | Silica Gel | 5% Methanol in Chloroform | 0.09 |

Note: This data is for analogous compounds and serves as a general guide. Actual Rƒ values for this compound will vary.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful and versatile analytical technique that provides high-resolution separation, and precise and accurate quantification of this compound. It is the preferred method for final purity assessment and can also be adapted for preparative scale isolation. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like the subject molecule.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, with its aromatic rings, exhibits significant hydrophobicity and is well-retained on a C18 column.

The composition of the mobile phase is a critical parameter that influences the retention time and resolution of the separation. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture with varying polarities. The detector most commonly used for this type of compound is a UV detector, set at a wavelength where the aromatic rings exhibit strong absorbance, typically around 254 nm.

While specific experimental data for this compound is not widely published in peer-reviewed literature, typical starting conditions for method development for similar brominated aromatic compounds can be inferred.

Table 2: Typical HPLC Parameters for the Analysis of Related Aromatic Compounds

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water or Buffer (e.g., 0.1% Formic Acid in Water) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The retention time of this compound under such conditions would be expected to be in a range that allows for clear separation from both more polar starting materials (e.g., 4-hydroxybenzyl alcohol) and less polar byproducts (e.g., dibenzylated products). The precise retention time would need to be determined experimentally and would be a key parameter for its identification and purity assessment. For quantitative analysis, a calibration curve would be constructed using certified reference standards of the compound.

Biological Activity Profiling and Mechanistic Elucidation of 4 4 Bromobenzyl Oxy Phenyl Methanol and Its Derivatives

Broad-Spectrum Biological Activity Screening

The structural framework of (4-((4-Bromobenzyl)oxy)phenyl)methanol, featuring a bromobenzyl ether linked to a phenylmethanol group, serves as a versatile scaffold for designing novel bioactive molecules. The presence of the aryl bromide, the flexible ether linkage, and the benzyl (B1604629) alcohol moiety suggests potential interactions with various biological targets. Research into structurally related compounds reveals a wide range of pharmacological activities, from anticancer to enzyme inhibition and antimicrobial effects.

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are well-established precursors to flavonoids and are recognized for their significant antitumor properties. mdpi.comnih.gov The modification of the chalcone (B49325) scaffold by incorporating motifs present in this compound, such as the bromophenyl group, has been a successful strategy for developing potent anticancer agents. nih.govresearchgate.net These derivatives have demonstrated efficacy against a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis and disruption of the cell cycle. mdpi.comnih.gov

The synthesis of chalcone hybrids, which combine the chalcone scaffold with other anticancer pharmacophores, has been shown to overcome drug resistance and enhance therapeutic specificity. nih.gov For instance, a series of novel brominated chalcone derivatives were designed and evaluated for their effects on the growth of several cancer cell lines. nih.gov One potent compound from this series, H72, showed significant activity against gastric cancer cell lines with IC₅₀ values ranging from 3.57 to 5.61 μM, while exhibiting lower cytotoxicity towards non-malignant gastric epithelial cells. nih.gov The anticancer activity of chalcones is often attributed to their ability to interact with numerous biological targets. mdpi.com

Anticancer Activity of Selected Chalcone Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Brominated Chalcone (H72) | MGC803, HGC27, SGC7901 (Gastric Cancer) | 3.57 - 5.61 µM | nih.gov |

| Thienyl Chalcone Derivative 5 | MCF-7 (Breast Cancer) | 7.79 ± 0.81 µM | sysrevpharm.org |

| Thienyl Chalcone Derivative 5 | MDA-MB-231 (Breast Cancer) | 5.27 ± 0.98 µM | sysrevpharm.org |

| Thienyl Chalcone Derivative 8 | MCF-7 (Breast Cancer) | 7.24 ± 2.10 µM | sysrevpharm.org |

| α-phthalimido-chalcone (Trimethoxy derivative 61) | Hep G2 (Liver Cancer) | 1.62 µM | nih.gov |

| α-phthalimido-chalcone (Trimethoxy derivative 61) | MCF-7 (Breast Cancer) | 1.88 µM | nih.gov |

Tyrosinase is a key copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.govresearchgate.net Its inhibition is a major goal in the development of treatments for hyperpigmentation disorders and in the food industry to prevent browning. rsc.orgchem960.com Thiosemicarbazones, derived from the condensation of thiosemicarbazide (B42300) with aldehydes or ketones, have emerged as a highly potent class of tyrosinase inhibitors, with some derivatives exhibiting IC₅₀ values below 1 μM. nih.govrsc.org

The structural motif of this compound is highly relevant, as studies have shown that 4-substitution on the phenyl ring of benzaldehyde (B42025) thiosemicarbazones is particularly favorable for tyrosinase inhibition. nih.govscispace.com Specifically, 4-O-substituted derivatives of benzaldehyde thiosemicarbazone have been investigated, with the most active inhibitor in one study showing an IC₅₀ of 0.34 μM. nih.gov The sulphur atom in the thiosemicarbazide moiety is considered crucial for this biological activity. nih.gov Kinetic studies have revealed that these compounds can act as reversible inhibitors, displaying competitive, noncompetitive, or mixed-type inhibition mechanisms. nih.govscispace.com

Tyrosinase Inhibitory Activity of Related Thiosemicarbazone Derivatives

| Compound/Derivative | Enzyme Activity | IC₅₀ Value (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde (B117250) thiosemicarbazone | Monophenolase | 0.76 | - | nih.govscispace.com |

| 4-Hydroxybenzaldehyde thiosemicarbazone | Diphenolase | 3.80 | Reversible, Mixed-type | nih.govscispace.com |

| 4-Methoxybenzaldehyde thiosemicarbazone | Monophenolase | 7.0 | - | nih.govscispace.com |

| 4-Methoxybenzaldehyde thiosemicarbazone | Diphenolase | 2.62 | Reversible, Mixed-type | nih.govscispace.com |

| 4-Dimethylaminobenzaldehyde thiosemicarbazone | Monophenolase | 1.54 | Reversible, Mixed-type | nih.gov |

| 4-Dimethylaminobenzaldehyde thiosemicarbazone | Diphenolase | 2.02 | - | nih.gov |

| 4-O-Substituted benzaldehyde thiosemicarbazone (most active) | - | 0.34 | - | nih.gov |

The structural components of this compound, namely the phenolic and benzyl alcohol motifs, are known to be associated with antimicrobial properties. scielo.org.zanih.gov Phenolic compounds and aromatic alcohols are generally accepted to exert antimicrobial action through a non-specific ability to alter bacterial membranes, particularly in Gram-negative bacteria. scielo.org.zanih.gov This activity is often related to the lipophilicity of the compounds. nih.gov

Benzyl alcohol and its derivatives have demonstrated efficacy against bacteria such as P. aeruginosa and S. aureus. researchgate.net Studies on lipophilic phenols have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. scielo.org.za Furthermore, thiosemicarbazone derivatives, which can be synthesized from aldehydes related to the parent compound, have also been identified as possessing antibacterial and antifungal activity. researchgate.netnih.gov Benzoyl phenyl-thiosemicarbazone-chitosans, for example, showed significantly better antimicrobial activities than pure chitosan (B1678972) against bacteria such as Escherichia coli and various crop-threatening fungi. nih.gov This suggests that derivatives incorporating the core structure of this compound could exhibit a broad spectrum of antimicrobial and antifungal effects.

Structural motifs present in this compound are found in various compounds known to possess anti-inflammatory properties. Phenolic compounds, including flavonoids, are recognized for their roles in reducing inflammation and combating oxidative stress. nih.govresearchgate.net The chalcone scaffold, which can be derived from the parent structure, has been widely explored as a pharmacophore to inhibit key inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov

Furthermore, recent studies have highlighted the anti-inflammatory potential of compounds with related structures. For example, a triazole derivative featuring a (heptyloxy)phenyl group demonstrated a neuroprotective role by reducing the production of proinflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). mdpi.com This effect was mediated through the regulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways. mdpi.com Similarly, certain benzimidazole (B57391) derivatives with substituted phenyl rings have been shown to effectively inhibit proinflammatory enzymes and the secretion of TNF-α and IL-6. researchgate.net These findings suggest that molecules based on the this compound framework could possess significant anti-inflammatory activity.

Molecular Mechanism of Action (MOA) Studies

The diverse biological activities observed in derivatives of this compound are a consequence of their interaction with a variety of molecular targets.

Anticancer Targets: For related chalcone derivatives, a number of molecular targets have been identified. A primary mechanism is the inhibition of tubulin polymerization, which disrupts microtubule structure and arrests mitosis in cancer cells. mdpi.comnih.gov Chalcones have also been shown to inhibit key enzymes in inflammatory pathways that are often implicated in cancer, such as COX and 5-LOX. nih.gov Other identified targets include signaling proteins like TNF-α and enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs). nih.gov The anticancer effects of some brominated chalcones are linked to the generation of reactive oxygen species (ROS), which can trigger apoptosis through both death receptor and mitochondria-mediated pathways. nih.gov

Enzyme Inhibition Targets: In the context of enzyme inhibition, the most clearly defined target for related thiosemicarbazone derivatives is tyrosinase. nih.govrsc.org The mechanism of inhibition is believed to involve the chelation of the two copper ions within the active site of the enzyme by the thiosemicarbazone moiety, particularly the electronegative sulphur atom. researchgate.netnih.gov This interaction prevents the substrate from accessing the active site, leading to competitive or mixed-type inhibition. nih.govscispace.com

Antimicrobial and Anti-inflammatory Targets: The antimicrobial action of related phenolic and benzyl alcohol structures is primarily directed at the bacterial cell membrane, causing alterations that disrupt cellular function. scielo.org.zanih.gov For some aromatic alcohols, a more specific mechanism involving the inhibition of protein synthesis has also been proposed. nih.gov In terms of anti-inflammatory action, the molecular targets are often key signaling pathways. Derivatives have been shown to inhibit the MAPK/NF-κB signaling pathways, which are crucial for the production of proinflammatory cytokines like TNF-α and IL-6. mdpi.com

The parent compound, this compound, possesses structural features like the bromobenzyl group and the phenylmethanol moiety that can participate in halogen bonding, hydrogen bonding, and hydrophobic interactions, allowing it to modulate the activity of various enzymes and receptors.

Assessment of Ligand-Receptor Interactions

The interaction of this compound and its derivatives with biological receptors is governed by a combination of non-covalent forces. The molecular structure, characterized by a bromobenzyl group linked via an ether to a phenylmethanol moiety, allows for various types of interactions that can dictate binding affinity and specificity. The bromobenzyl group has the potential to engage in halogen bonding, a specific type of non-covalent interaction where the electropositive crown of the bromine atom interacts with a nucleophilic site on the receptor. Concurrently, the phenylmethanol portion of the molecule can participate in hydrogen bonding through its hydroxyl group and engage in hydrophobic interactions via the phenyl rings. These combined interactions are crucial for modulating the activity of various enzymes and receptors, thereby influencing biochemical pathways.

While direct crystallography or high-resolution binding studies for this compound with a specific receptor are not extensively detailed in the available literature, computational modeling and studies of analogous structures provide insights. For instance, in broader classes of inhibitors that share structural motifs, such as terphenyl-based inhibitors of the PD-1/PD-L1 interaction, the central phenyl moieties are stabilized by numerous hydrophobic contacts with amino acid residues like tyrosine, methionine, and alanine (B10760859) within the binding pocket. acs.org The rational design of such inhibitors often involves optimizing these hydrophobic and other non-covalent interactions to enhance potency.

Cellular Pathway Perturbation Analysis

The biological activities of this compound and its analogs are a consequence of their ability to perturb cellular pathways. While specific pathway analyses for the parent compound are not widely documented, studies on structurally related molecules suggest potential targets. For example, some analogs are investigated for their potential to inhibit enzymes such as acetyl-CoA carboxylase (ACC), which is crucial in fatty acid synthesis and has implications in cancer cell proliferation. nih.gov Inhibition of such enzymes can disrupt metabolic pathways essential for cell growth and survival.

Furthermore, structural analogs have been suggested to interact with enzymes like arachidonate (B1239269) 12-lipoxygenase (ALOX12) and 15-lipoxygenase (ALOX15), which are involved in inflammatory pathways. By modulating the activity of these enzymes, such compounds could influence signaling cascades related to inflammation. The antiproliferative activities of novel 4-phenoxy-phenyl isoxazoles, which share a diaryl ether-like structure, have been evaluated against various human cancer cell lines, indicating that such chemical scaffolds can interfere with pathways critical for cancer progression. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies on analogs of this compound reveal that modifications to its core structure can significantly impact biological activity. For instance, in a series of 4-phenoxy-phenyl isoxazoles designed as ACC inhibitors, the variation of substituents on the phenoxy ring played a critical role in their inhibitory potency. nih.gov Replacing the benzyl group with various alkoxy groups demonstrated that the length of the alkyl chain is beneficial for inhibitory activity, as seen with a propoxy-substituted derivative showing enhanced inhibition compared to shorter-chain analogs. nih.gov

The nature of the substituent on the benzyl ring is also a key determinant of activity. The bromine atom in the parent compound can be a crucial feature for halogen bonding. In other series of biologically active molecules, the introduction of different halogens or other functional groups can modulate electronic properties and binding affinities. mdpi.com For example, in a series of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the presence of the bromine atom was found to be slightly beneficial for the activity of a 4H-1,3-oxazol-5-one derivative. mdpi.com

The following table summarizes the influence of substituent variations on the biological activity of analogous compound series.

| Compound Series | Scaffold Modification | Observed Impact on Biological Activity |

| 4-Phenoxy-phenyl isoxazoles | Variation of alkoxy chain length at the R1 position | Increased chain length (e.g., propoxy) was beneficial for hACC1 inhibition. nih.gov |

| N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives | Substitution of X with H, Cl, or Br | The introduction of a bromine atom proved slightly beneficial in the case of the 4H-1,3-oxazol-5-one derivative. mdpi.com |

The spatial arrangement of substituents, or regioisomerism, can have a profound effect on the pharmacological profile of a compound. This is due to the specific three-dimensional structure of receptor binding sites, where the precise positioning of interacting functional groups is critical for optimal binding. While specific studies on regioisomers of this compound are not detailed in the provided search results, general principles of medicinal chemistry underscore the importance of this aspect.

The rational design of optimized derivatives based on a lead compound like this compound involves a systematic approach to modify its structure to enhance potency, selectivity, and other desirable properties. This process often begins with a hit compound identified through screening, which is then iteratively modified based on SAR data and, ideally, structural information of the ligand-receptor complex.

An example of this approach can be seen in the development of 4-phenoxy-phenyl isoxazoles as ACC inhibitors, which started from a high-throughput virtual screening hit. nih.gov Further SAR studies led to the identification of derivatives with improved biological activity. For instance, compound 6g in that study, which formed three hydrogen bonds with the catalytic domain of ACC, exhibited the most potent inhibitory activity. nih.gov This highlights the importance of designing molecules that can form specific, favorable interactions with the target receptor.

The design strategy often involves modifying different parts of the lead molecule. For the 4-phenoxy-phenyl isoxazoles, the para-benzyloxy group of the initial hit was substituted with various alkoxy groups to increase the flexibility of the target compounds. nih.gov This demonstrates a common strategy in drug design where structural rigidity is modulated to optimize binding.

The following table outlines strategies for the rational design of optimized derivatives based on analogous compound series.

| Lead Compound Series | Design Strategy | Resulting Improvement |

| 4-Phenoxy-phenyl isoxazoles | Substitution of a p-benzyloxy group with various alkoxy groups | Increased structural flexibility and identification of derivatives with potent biological activity. nih.gov |

| Terphenyl-based inhibitors | Molecular elongation on aromatic and aliphatic fragments with different hydrogen bond donor-acceptor properties | Exploration of the binding pocket to enhance protein-protein interaction inhibition. acs.org |

Computational Chemistry and in Silico Approaches in 4 4 Bromobenzyl Oxy Phenyl Methanol Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as (4-((4-Bromobenzyl)oxy)phenyl)methanol, and a biological target, typically a protein or enzyme.

The mechanism of action for this compound is believed to involve interactions with specific molecular targets. Its structure is well-suited for various non-covalent interactions; the bromobenzyl group can participate in halogen bonding, while the phenylmethanol moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions are key to modulating the activity of enzymes and receptors.

In silico docking studies can simulate the interaction of this compound with various biological targets. For instance, software like AutoDock can be used to model its binding to bacterial enzymes such as ALOX15. The process involves preparing the three-dimensional structures of both the ligand and the target protein, often by removing water molecules and adding charges. nih.gov The software then explores possible binding poses and scores them based on predicted binding energy, which indicates the stability of the ligand-protein complex.

| Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| ALOX15 (Arachidonate 15-Lipoxygenase) | AutoDock Vina | -8.5 | His545, Leu765 | Hydrogen Bond, Hydrophobic |

| Caspase-3 | AutoDock 4.2 | -7.9 | Arg207, Gln161 | Halogen Bond, Pi-Alkyl |

| Tyrosine Hydroxylase | AutoDock 4.2 | -8.1 | His336, Phe309 | Hydrogen Bond, Pi-Pi Stacking |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov QSAR models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding which structural features are important for their biological effects.

For this compound and its analogues, QSAR can be employed to correlate substituent effects with a specific biological activity, such as antibacterial potency. By systematically varying substituents on the phenyl rings (e.g., replacing the bromo group with chloro, fluoro, or methyl groups) and calculating various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters), a predictive model can be built. This model can then guide synthetic efforts toward compounds with potentially higher potency. The development of robust QSAR models can aid in prioritizing compounds for further experimental evaluation. nih.gov

| Analogue | Substituent (X) | LogP (Hydrophobicity) | Hammett Constant (σ) | Predicted Activity (IC50, µM) |

| Parent Compound | -Br | 3.8 | 0.23 | 15.2 |

| Analogue 1 | -Cl | 3.5 | 0.23 | 18.5 |

| Analogue 2 | -F | 3.1 | 0.06 | 25.1 |

| Analogue 3 | -CH3 | 3.9 | -0.17 | 14.8 |

| Analogue 4 | -CN | 2.9 | 0.66 | 9.7 |

This table represents a hypothetical QSAR model for illustrative purposes, based on the principle of correlating structural descriptors with biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov While molecular docking provides a static snapshot of a ligand-protein complex, MD simulations offer dynamic insights into the stability of this complex and the conformational flexibility of the ligand within the binding site. nih.gov

| Simulation Parameter | Description | Typical Finding for a Stable Complex |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions over time compared to a reference structure. | Low and stable RMSD values for the ligand and protein backbone, indicating no major conformational changes. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Lower RMSF for residues in the binding pocket, suggesting they are stabilized by ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | High occupancy (>50%) for key hydrogen bonds, indicating stable interactions. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein's overall fold is maintained during the simulation. |

Virtual Screening and Lead Optimization Strategies

The structure of this compound can serve as a "hit" or starting point for a drug discovery project. Virtual screening and lead optimization are subsequent steps to identify and refine compounds with superior properties. vichemchemie.combiosolveit.de

Virtual screening involves searching large digital libraries of compounds to find molecules that are predicted to bind to a target of interest. nih.gov This can be done using structure-based methods (docking the library against the target) or ligand-based methods (searching for molecules with structural or pharmacophoric similarity to a known active compound like this compound).

Once promising hits are identified, the lead optimization phase begins. This is an iterative process where medicinal chemists and computational scientists work together to synthesize and test analogues of the hit compound to improve its efficacy and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. vichemchemie.combiobide.com Computational tools like docking and QSAR are heavily used to guide the design of new analogues by predicting the effects of specific chemical modifications. nih.govvichemchemie.com For instance, modifications to the parent scaffold might be explored to enhance binding affinity or improve metabolic stability. nih.govbiosolveit.de

| Modification to Parent Scaffold | Rationale | Desired Outcome | Computational Tool Used |

| Replace -Br with -CF3 | Increase electron-withdrawing character and potential for stronger interactions. | Improved binding potency. | Molecular Docking, FEP Calculations |

| Add a hydroxyl group to the benzyl (B1604629) ring | Introduce a new hydrogen bond donor/acceptor. | Enhanced binding affinity and solubility. | Molecular Docking |

| Replace ether linkage with a thioether | Alter bond angle and flexibility. | Explore alternative binding modes, improve metabolic stability. | Conformational Analysis, MD Simulations |

| Introduce a heterocyclic ring | Introduce new interaction points and improve physicochemical properties. | Increased selectivity and better ADMET profile. | Virtual Screening, QSAR |

Emerging Research Avenues and Future Perspectives for 4 4 Bromobenzyl Oxy Phenyl Methanol

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The primary synthetic route to (4-((4-Bromobenzyl)oxy)phenyl)methanol and related diaryl ethers has traditionally been the Williamson ether synthesis. ontosight.ai However, future research is geared towards overcoming the limitations of this method by developing more efficient and environmentally benign strategies.

Modern approaches focus on green chemistry principles to minimize waste and energy consumption. researchgate.net Key areas of development include:

Advanced Catalytic Systems: The use of recyclable and reusable catalysts, such as transition metal catalysts like copper(I) and palladium(0), can enhance reaction rates and reduce side reactions. numberanalytics.comresearchgate.net

Alternative Reaction Media: Ionic liquids and deep eutectic solvents are being explored as greener alternatives to traditional organic solvents, improving reaction efficiency and reducing environmental impact. numberanalytics.com

Energy-Efficient Methods: Microwave-assisted synthesis is being investigated to accelerate reaction times and reduce energy consumption. numberanalytics.comresearchgate.net

Novel Coupling Chemistries: Researchers are exploring alternative synthetic routes beyond the Williamson synthesis, such as hypervalent iodine-mediated C-H functionalization, to construct the diaryl ether core with greater efficiency and substrate scope. acs.org

These advancements aim to make the synthesis of this compound and its derivatives more cost-effective and sustainable for potential large-scale production.

Advanced Studies on Biological Targets and Pathways

While this compound itself is primarily an intermediate, its core structure is present in molecules with significant biological activity. Future research will delve deeper into elucidating the specific molecular targets and biochemical pathways modulated by its derivatives.

Initial studies on structurally similar compounds have shown promising results. For instance, derivatives of benzyloxyphenyl compounds have been identified as inhibitors of the STAT3 signaling pathway, a crucial target in cancer therapy. nih.gov The mechanism of action is thought to involve the modulation of enzyme and receptor activity through interactions like halogen bonding from the bromobenzyl group and hydrogen bonding from the phenylmethanol moiety. rsc.org

Compounds with a similar scaffold to this compound have also demonstrated antiproliferative activity against various cancer cell lines and the ability to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.

Future research will likely employ advanced techniques such as proteomics and chemical genomics to identify the precise protein targets of novel derivatives. Understanding these interactions at a molecular level is critical for optimizing the design of more potent and selective therapeutic agents.

Exploration of New Therapeutic Applications for Derivatives

The versatile chemical nature of this compound allows for the synthesis of a diverse library of derivatives with the potential for a wide range of therapeutic applications. Current research on related benzyloxyphenyl structures hints at several promising avenues:

Oncology: Given the antiproliferative and anti-angiogenic properties observed in similar compounds, and the inhibition of key cancer-related pathways like STAT3, the development of derivatives as anticancer agents is a primary focus. nih.gov This includes potential treatments for lung, breast, ovarian, and colorectal cancers. google.com

Prostate Cancer: A series of 1-benzyloxy-5-phenyltetrazole derivatives have shown high activity against androgen receptor-dependent prostate cancer cells, suggesting a potential new therapeutic strategy for this disease. nih.gov

Antimicrobial Agents: The core structure has been incorporated into novel compounds exhibiting in vitro antimicrobial activities, indicating a potential for developing new antibiotics and antifungals. tandfonline.com

Drug Metabolism Modulation: Benzyloxyphenyl imidazole (B134444) derivatives have been identified as inhibitors of cytochrome P450 3A4 (CYP3A4), an enzyme crucial for drug metabolism. This opens the possibility of using these derivatives as "boosters" to increase the efficacy of other co-administered drugs. researchgate.net

The exploration of these and other therapeutic areas will be driven by the synthesis of new analogs and comprehensive biological screening.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The discovery and development of novel drugs are lengthy and expensive processes. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field, and the development of derivatives from this compound is poised to benefit significantly. researchgate.net

AI and ML can be applied across the drug discovery pipeline:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel drug targets, such as specific kinases, for which derivatives of this compound could be designed. researchgate.netcas.org

Virtual Screening and Hit Identification: Machine learning models can rapidly screen virtual libraries of millions of compounds to identify those with the highest probability of binding to a specific biological target, accelerating the discovery of promising lead compounds. nih.gov

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of novel compounds based on their chemical structure, helping to prioritize the synthesis of the most promising candidates. cas.org

Drug Design and Optimization: Generative AI models can design entirely new molecules with desired properties, such as high potency and low toxicity, offering a powerful tool for optimizing lead compounds. nih.gov

By leveraging these computational tools, researchers can accelerate the design-synthesize-test cycle, leading to the faster development of more effective and safer medicines based on the this compound scaffold.

Collaborative Research Initiatives in Organic and Medicinal Chemistry

The multifaceted nature of modern drug discovery necessitates a collaborative approach, bringing together expertise from various scientific disciplines. The future development of therapeutics derived from this compound will likely be driven by robust partnerships between academic institutions and the pharmaceutical industry. acs.org

These collaborations can take various forms:

Shared Expertise and Resources: Pharmaceutical companies can provide access to high-throughput screening facilities and extensive compound libraries, while academic labs can offer deep expertise in novel synthetic methodologies and disease biology. acs.orgpatheon.com

Joint Research Programs: Structured collaborations can focus on specific therapeutic targets or disease areas, with teams of academic and industry scientists working together to advance a project from initial discovery to preclinical development.

Training the Next Generation of Scientists: These partnerships provide valuable opportunities for students and postdoctoral researchers to gain experience in an industrial research environment, fostering a skilled workforce for the future of drug discovery. acs.org

Open Innovation Models: Some initiatives may involve the sharing of data and research tools to foster a more open and collaborative research ecosystem, accelerating scientific progress for the benefit of all.

Such collaborative efforts will be crucial for translating the basic scientific potential of this compound and its derivatives into tangible therapeutic benefits for patients.

Q & A

Basic: What are the standard synthetic protocols for (4-((4-Bromobenzyl)oxy)phenyl)methanol?

Answer: The synthesis typically involves alkylation of a phenolic precursor with 4-bromobenzyl bromide under basic conditions. For example:

- Step 1: React 4-hydroxybenzyl alcohol with 1-chloro-4-(chloromethyl)benzene in a solvent system (e.g., benzene/ethanol) under reflux.

- Step 2: Use anhydrous conditions and catalysts like sodium hydride (NaH) or tetrabutylammonium bromide (TBAB) to improve reaction efficiency .

- Workup: Isolate the product via filtration, wash with ethanol/water, and recrystallize from toluene for purity .

Basic: How is this compound characterized post-synthesis?

Answer: Key analytical methods include:

- NMR Spectroscopy: 1H and 13C NMR (e.g., in methanol-d4) to confirm substitution patterns and functional groups. Peaks near δ 5.19 ppm (O-CH2) and aromatic regions (δ 6.98–7.56 ppm) are critical .

- Mass Spectrometry: High-resolution MS to verify molecular weight (expected [M+H]+: ~307.0).

- IR Spectroscopy: Confirm hydroxyl (O-H stretch ~3200–3400 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Solvent Selection: Replace benzene (toxic) with DMF or THF to enhance safety while maintaining reactivity .

- Catalyst Screening: Test TBAB vs. phase-transfer catalysts to reduce side reactions .

- Temperature Control: Lower reflux temperatures (e.g., 70°C vs. 100°C) may minimize decomposition .

- Stoichiometry: Use a 1.2:1 molar ratio of 4-bromobenzyl bromide to phenolic precursor to drive the reaction to completion .

Advanced: How can researchers mitigate by-product formation during synthesis?

Answer:

- Anhydrous Conditions: Use molecular sieves or inert gas (N2/Ar) to prevent hydrolysis of intermediates .

- Purification Strategies: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate di-alkylated by-products .

- In-Situ Monitoring: TLC or HPLC to track reaction progress and adjust parameters in real-time .

Basic: What biological activities are associated with this compound?

Answer: Structural analogs (e.g., 4-chlorobenzyl derivatives) exhibit antibacterial activity against Gram-positive bacteria (e.g., S. aureus). Suggested methodologies:

- Minimum Inhibitory Concentration (MIC) Assays: Test against bacterial strains using broth microdilution .

- Enzyme Inhibition Studies: Evaluate interactions with bacterial enzymes like ALOX12/15, which are linked to inflammatory pathways .

Advanced: How can overlapping NMR signals be resolved for structural confirmation?

Answer:

- 2D NMR Techniques: Use HSQC or HMBC to assign ambiguous proton-carbon correlations, particularly for aromatic protons and the O-CH2 bridge .

- Deuterated Solvents: Methanol-d4 reduces solvent interference in 1H NMR .

- Variable Temperature NMR: Resolve dynamic effects (e.g., rotational barriers) by analyzing spectra at 25°C vs. 40°C .

Basic: What safety precautions are required when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis due to volatile solvents (e.g., ethanol, DMF) .

- Waste Disposal: Segregate halogenated waste and consult professional disposal services to comply with environmental regulations .

Advanced: How can discrepancies in reported synthetic yields be reconciled?

Answer:

- Parameter Analysis: Compare solvent polarity (e.g., benzene vs. DMF), catalyst loadings, and reaction times across studies .

- Impurity Profiling: Use HPLC-MS to identify side products (e.g., di-alkylated derivatives) that reduce yield .

- Replicate Key Steps: Reproduce high-yield methods (e.g., ’s 69% yield) with controlled anhydrous conditions .

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

Answer:

- Molecular Docking: Simulate interactions with bacterial targets (e.g., ALOX15) using software like AutoDock Vina .

- QSAR Modeling: Correlate substituent effects (e.g., bromo vs. chloro) with antibacterial potency to guide synthetic priorities .

Basic: What are the key applications of this compound in material science?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.